Zoledronic acid trihydrate

Description

Structure

3D Structure of Parent

Properties

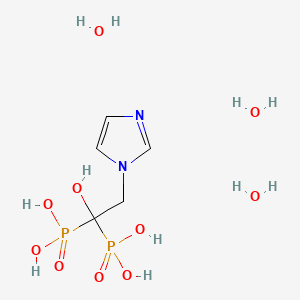

IUPAC Name |

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2.3H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);3*1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLVWJKPGCPJKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16N2O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904894-54-8 |

Source

|

| Record name | Zoledronic acid trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904894548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLEDRONIC ACID TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X5LD5UCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Synthesis & Purification of Zoledronic Acid Trihydrate

Technical Whitepaper | Process Chemistry & Crystallography

Executive Summary

Zoledronic acid (ZA), a third-generation nitrogen-containing bisphosphonate, is a critical therapeutic agent for skeletal disorders.[1] While the chemical synthesis of the core bisphosphonate structure is well-documented, the specific isolation of the Zoledronic Acid Trihydrate polymorph requires precise thermodynamic control during the crystallization phase. This guide details an optimized, self-validating protocol for synthesizing ZA and purifying it specifically as the trihydrate form (

Retrosynthetic Analysis & Mechanism

The formation of Zoledronic acid relies on the bis-phosphorylation of 1-imidazol-1-ylacetic acid (IAA) . The reaction utilizes a nucleophilic attack by phosphorous species on the activated carboxylic acid derivative.

Key Mechanistic Pathway:

-

Activation: The carboxylic acid of IAA is activated by

, likely forming an acyl chloride or mixed anhydride intermediate. -

Nucleophilic Attack: Phosphorous acid (

) and -

Hydrolysis: The resulting P-C-P backbone is stabilized, and subsequent hydrolysis converts the intermediates into the free bisphosphonic acid.

Figure 1: Mechanistic flow of Zoledronic Acid chemical synthesis.

Chemical Synthesis Protocol

Methodology: Methanesulfonic Acid (MSA) Mediated Phosphorylation. Rationale: The use of MSA as a solvent solubilizes the zwitterionic IAA and allows for a homogeneous reaction mixture, resulting in higher yields (>80%) and cleaner impurity profiles compared to heterogeneous chlorobenzene methods [1].

Reagents & Stoichiometry

| Component | Role | Equivalents (Molar) |

| 1-Imidazol-1-ylacetic acid (IAA) | Precursor | 1.0 eq |

| Phosphorous Acid ( | Phosphorylating Agent | 3.0 - 5.0 eq |

| Phosphorous Trichloride ( | Activator/Reagent | 3.0 - 4.0 eq |

| Methanesulfonic Acid (MSA) | Solvent | 5-10 Volumes |

| Purified Water | Hydrolysis | Excess |

Step-by-Step Synthesis Workflow

-

Solubilization: Charge a glass-lined reactor with MSA and IAA. Stir at 25°C until fully dissolved.

-

Reagent Addition: Add

to the mixture. -

Controlled Activation: Dropwise add

while maintaining the temperature between 60–70°C . Caution: Reaction is exothermic and releases HCl gas.[2] Scrubbing is required.[3] -

Reaction Phase: Heat the mixture to 85–90°C and maintain for 4–6 hours.

-

Quenching: Cool the reaction mass to 10°C. Slowly add ice-cold water (exothermic quench).

-

Hydrolysis: Reflux the aqueous mixture at 105–110°C for 12–16 hours to ensure complete conversion of phosphonyl chlorides to free phosphonic acids.

-

Crude Isolation: Cool to room temperature. Add an antisolvent (e.g., Ethanol or Acetone) to precipitate crude Zoledronic Acid.[4] Filter and wash.[1][2][5][6][7]

Purification & Crystallization of the Trihydrate

The Critical Distinction: Zoledronic acid exists primarily as a monohydrate or trihydrate.[8][9] The Trihydrate form is thermodynamically favored only within a specific temperature window and water activity range. Standard drying at high temperatures (>60°C) will irreversibly convert the trihydrate to the monohydrate [2][3].

Protocol: Temperature-Controlled Aqueous Recrystallization

This protocol ensures the formation of the triclinic trihydrate crystal lattice.

Parameters:

-

Solvent: Degassed Purified Water (Type II).

-

Dissolution Temp: 90–95°C.[6]

-

Crystallization Temp: 15–25°C (Strict Control).

-

Drying: Air dry at ambient temp or Vacuum at <35°C.

Figure 2: Critical process parameters for Trihydrate isolation.

Detailed Procedure:

-

Suspension: Suspend crude Zoledronic acid in water (approx. 15-20 volumes).

-

Dissolution: Heat to 90–95°C until a clear solution is obtained. Optional: Treat with activated carbon for color removal and filter hot.

-

Cooling Ramp: Linearly cool the solution to 60°C over 1 hour.

-

Trihydrate Nucleation: Continue cooling to 15–25°C . Hold at this temperature for 3–5 hours.

-

Note: Do not cool below 5°C, as this may occlude impurities. Do not hold above 35°C, as this favors the monohydrate [2].

-

-

Filtration: Filter the white crystalline solid.

-

Critical: Wash with cold water (5°C). Avoid washing with anhydrous organic solvents (like absolute ethanol) as they can dehydrate the crystal surface.

-

-

Drying: Dry the wet cake in a vacuum oven at 30–35°C and 50-60% Relative Humidity. Stop drying when the water content (by Karl Fischer) reaches 15.0–17.0% (Theoretical trihydrate water content is ~15.7%).

Analytical Characterization

To validate the synthesis of the trihydrate form, specific analytical markers must be met.

| Technique | Parameter | Trihydrate Specification | Monohydrate Distinction |

| XRD (Powder) | 2 | Significant peaks at 10.8, 16.4, 17.1, 18.4, 21.6 | Monohydrate shows distinct peaks at 12.0, 15.6, 22.5 |

| TGA | Weight Loss | 15.0 – 17.0% (3 moles | ~6.0 – 7.0% (1 mole |

| DSC | Thermal Events | Broad endotherm @ 80–100°C (dehydration) followed by melt/decomp >200°C | Sharp endotherm often higher (>100°C) |

| HPLC | Purity | > 99.5% (Area %) | N/A (Chemical purity) |

Troubleshooting & Optimization

Issue: High Impurity Profile (Unreacted IAA)

-

Cause: Insufficient

or low reaction temperature during activation. -

Fix: Ensure temperature is maintained at 85°C+ during the phosphorylation phase. Use a slight excess of

.

Issue: Low Yield of Trihydrate (Formation of Monohydrate)

-

Cause: Crystallization temperature was too high (>40°C) or drying was too aggressive (>50°C).

-

Fix: Strictly monitor the cooling ramp. Ensure the final slurry is held at 20°C. Use a humidity-controlled drying chamber.

Issue: "Gummy" Precipitate

-

Cause: Incomplete hydrolysis of P-Cl intermediates.

-

Fix: Extend the aqueous reflux step (Step 6 in Synthesis) to at least 12 hours.

References

-

MDPI. (2020). Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. Retrieved from [Link]

- Google Patents. (2008). US20080255366A1 - Crystalline Trihydrate of Zoledronic Acid.

- Google Patents. (2007). WO2007032808A1 - Crystalline trihydrate of zoledronic acid.

-

Google Patents. (2017). CN106699809A - Synthesis process of zoledronic acid.[3][10] Retrieved from

Sources

- 1. WO2004075860A2 - Process for purification of zoledronic acid - Google Patents [patents.google.com]

- 2. EP2192126B1 - Process for making zoledronic acid - Google Patents [patents.google.com]

- 3. CN106699809A - Synthesis process of zoledronic acid - Google Patents [patents.google.com]

- 4. ZOLEDRONIC ACID CRYSTAL FORMS, ZOLEDRONATE SODIUM SALT CRYSTAL FORMS, AMORPHOUS ZOLEDRONATE SODIUM SALT, AND PROCESSES FOR THEIR PREPARATION - Patent 1567533 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2007032808A1 - Crystalline trihydrate of zoledronic acid - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US20080255366A1 - Crystalline Trihydrate of Zoledronic Acid - Google Patents [patents.google.com]

- 9. US20100197931A1 - Crystalline form of the zoledronic acid, a process to obtain it and the pharmaceutical composition comprising it - Google Patents [patents.google.com]

- 10. WO2005063717A1 - An improved process for the preparation of zoledronic acid - Google Patents [patents.google.com]

Physicochemical Profiling of Zoledronic Acid Trihydrate: A Technical Guide

Topic: Physicochemical properties of Zoledronic acid trihydrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zoledronic acid (ZA), a third-generation nitrogen-containing bisphosphonate, is a potent inhibitor of osteoclast-mediated bone resorption.[1][2] While the monohydrate form is the standard commercial API (Active Pharmaceutical Ingredient), the trihydrate form represents a distinct crystalline phase with unique thermodynamic and kinetic stability profiles. This guide provides a comprehensive physicochemical characterization of Zoledronic acid trihydrate (

Chemical Identity & Structural Basis

Zoledronic acid trihydrate is characterized by a zwitterionic structure where the phosphonate groups and the imidazole ring interact via a complex hydrogen-bonding network.

| Property | Detail |

| IUPAC Name | (1-Hydroxy-2-imidazol-1-yl-phosphonoethyl)phosphonic acid trihydrate |

| Formula | |

| Molecular Weight | 326.13 g/mol (Trihydrate) vs. 272.09 g/mol (Anhydrous) |

| CAS Number | 165800-06-6 (Hydrate general); 118072-93-8 (Anhydrous) |

| Appearance | White crystalline powder |

| Chirality | Achiral (No asymmetric carbon) |

Solid-State Characterization

The differentiation between the trihydrate, monohydrate, and anhydrous forms is critical for intellectual property and bioavailability.

Crystal Habit and Structure

The trihydrate crystallizes in the Triclinic system, space group P1 . Unlike the monohydrate, which releases water around 60–100°C, the trihydrate exhibits a distinct dehydration profile. The lattice is stabilized by extensive intermolecular hydrogen bonds involving the three water molecules, the phosphonate oxygens, and the imidazole nitrogen.

Thermal Analysis (TGA & DSC)

Thermal behavior is the primary method for distinguishing the trihydrate from other polymorphs.

-

Thermogravimetric Analysis (TGA):

-

Event 1 (Dehydration): A mass loss of approximately 16.0% – 17.0% occurs between 60°C and 130°C . This corresponds theoretically to the loss of 3 moles of water (Theoretical loss = 16.56%).

-

Event 2 (Decomposition): Oxidative degradation and deamination occur above 225°C .

-

-

Differential Scanning Calorimetry (DSC):

-

Endotherm 1: Broad peak centered ~88–100°C (Dehydration).

-

Endotherm 2: Sharp melting/decomposition endotherm ~224°C, followed immediately by an exotherm at ~234°C (decomposition).

-

Polymorph Isolation Strategy

The trihydrate is kinetically favored at lower crystallization temperatures (<35°C), whereas the monohydrate is thermodynamically favored at elevated temperatures (>60°C).

Diagram 1: Physicochemical Characterization Workflow This workflow outlines the logical sequence for validating the trihydrate form.

Figure 1: Decision logic for the isolation and verification of Zoledronic Acid Trihydrate.

Solution State Properties

Zoledronic acid is a highly hydrophilic, zwitterionic bisphosphonate. Its solubility and ionization are heavily pH-dependent.

Ionization Constants (pKa)

Zoledronic acid possesses five ionizable groups (two phosphonates and one imidazole). The precise pKa values are essential for understanding its behavior in physiological fluids.

Reference: Int. J. Mol.[3] Sci. 2022, 23, 5944.[3]

Solubility Profile

-

Water: Slightly soluble (~1.6 – 2.0 mg/mL at pH < 2).

-

0.1N NaOH: Freely soluble (Formation of sodium zoledronate salts).

-

0.1N HCl: Sparingly soluble.

-

Organic Solvents: Practically insoluble in methanol, ethanol, and acetonitrile.

-

LogP: -0.985 (Highly hydrophilic).

Diagram 2: pH-Dependent Ionization Pathway (Speciation) Understanding the charge state is vital for formulation (e.g., complexation with calcium).

Figure 2: Protonation states of Zoledronic acid across the pH scale. The H2A-2 species is predominant at physiological pH (7.4).

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Zoledronic acid trihydrate in various pH buffers. Principle: Saturation of the solvent followed by phase separation and quantification via HPLC.

Materials:

-

Zoledronic Acid Trihydrate (Micronized).

-

Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

-

Orbital Shaker with temperature control (37°C ± 0.5°C).

-

0.45 µm PVDF Syringe Filters (Pre-saturated).

Step-by-Step Methodology:

-

Preparation: Calibrate the pH of all buffer solutions.

-

Saturation: Add excess Zoledronic acid trihydrate (~500 mg) to 10 mL of each buffer in glass vials. Ensure undissolved solid is visible.

-

Equilibration:

-

Place vials in the orbital shaker at 37°C, 100 RPM.

-

Equilibrate for 24 to 48 hours .

-

Expert Note: Check pH after 24 hours. If the pH has shifted due to the drug's acidity, readjust or record the final pH (Solubility is pH-dependent).

-

-

Sampling:

-

Withdraw 1 mL of suspension.

-

Filter immediately through a 0.45 µm PVDF filter. Discard the first 0.2 mL of filtrate (to prevent adsorption errors).

-

-

Quantification (HPLC):

-

Column: C18 or Anion Exchange (due to high polarity).

-

Mobile Phase: Buffer (Phosphate/Tetrabutylammonium bisulfate ion-pair reagent) : Methanol (95:5).

-

Detection: UV at 215 nm.[5]

-

Calculation: Compare peak area against a standard curve prepared from the trihydrate reference standard.

-

Protocol: Polymorph Verification via TGA

Objective: Confirm the trihydrate state and rule out monohydrate contamination.

-

Instrument: Calibrated TGA (e.g., TA Instruments or Mettler Toledo).

-

Sample Prep: Weigh 5–10 mg of sample into a platinum or aluminum pan. Do not crimp hermetically; allow moisture escape.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Purge gas: Nitrogen (40 mL/min).

-

-

Analysis:

-

Integrate weight loss between 60°C and 140°C.

-

Acceptance Criteria: Weight loss must be between 16.0% and 17.0%. (Monohydrate would show ~6.0–6.5%).

-

Stability & Degradation[7]

-

Hygroscopicity: The trihydrate is relatively stable at ambient humidity but can dehydrate to the monohydrate or anhydrous forms if exposed to high heat (>60°C) or vacuum drying.

-

Chemical Stability: The P-C-P backbone is resistant to hydrolysis. Primary degradation pathways are oxidative cleavage of the imidazole ring at very high temperatures or under forced stress conditions.

-

Storage: Store in tight, light-resistant containers at 20°C to 25°C. Avoid desiccants that might strip the crystal water.

References

-

Ruscica, R., et al. (2010).[6] Solid-state forms of zoledronic acid: polymorphism in hydrates.[6] Journal of Pharmaceutical Sciences, 99(12), 4962-4972.[6] Link

-

Bianchi, M., et al. (2022).[3][4] Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation. International Journal of Molecular Sciences, 23(11), 5944. Link

-

US Patent US20080255366A1. Crystalline Trihydrate of Zoledronic Acid.Link

-

World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification.Link

-

Khajuria, D.K., et al. (2017). Sensitive and Rapid RP-HPLC Quantification of Zoledronic Acid in a Hydroxyapatite-based Nanoparticles. Indian Journal of Pharmaceutical Sciences.[5][7] Link

Sources

- 1. Zoledronic Acid | C5H10N2O7P2 | CID 68740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Solid-state forms of zoledronic acid: polymorphism in hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Advanced Structural Analysis of Zoledronic Acid Trihydrate

Executive Summary

Zoledronic acid (ZA), a third-generation nitrogen-containing bisphosphonate, is a critical therapeutic agent for the treatment of multiple myeloma and bone metastases.[1] Its efficacy is intrinsically linked to its solid-state properties. While the anhydrous and monohydrate forms are well-documented, Zoledronic Acid Trihydrate (

This guide provides a rigorous analysis of the trihydrate's crystal lattice, zwitterionic character, and dehydration kinetics. It moves beyond basic description to explain the causality of its stability—specifically how water channels stabilize the zwitterionic dimer—and provides a self-validating protocol for its synthesis and characterization.

Crystallographic Architecture

The trihydrate form does not merely contain "more water"; it adopts a specific packing arrangement where water molecules act as structural pillars, bridging zoledronate dimers.

Unit Cell Configuration

Unlike the monoclinic monohydrate, the trihydrate typically crystallizes in the Triclinic system. The lower symmetry (

Table 1: Representative Unit Cell Parameters (Triclinic

| Parameter | Value | Description |

| Crystal System | Triclinic | Low symmetry packing |

| Space Group | Centrosymmetric | |

| Short axis | ||

| Medium axis | ||

| Long axis | ||

| Acute angle | ||

| Acute angle | ||

| Acute angle | ||

| 2 / 1 | 2 formula units per cell | |

| Calc. Density | ~1.7-1.8 g/cm³ | High density due to H-bonding |

Molecular Conformation & Zwitterionic State

In the solid state, Zoledronic acid trihydrate exists as a zwitterion . This is not a trivial detail; it dictates the solubility pH profile.

-

Protonation: The secondary amine in the imidazole ring is protonated (

). -

Deprotonation: One hydroxyl group on a phosphonate moiety is deprotonated (

). -

Stabilization: This charge separation is stabilized by an intramolecular hydrogen bond between the phosphonate oxygen and the hydroxyl group, locking the molecule into a rigid conformation.

The Hydrogen Bond Network

The "Trihydrate" designation implies three distinct water environments:

-

Structural Water (

): Tightly bound, bridging the phosphate oxygens of adjacent dimers. High dehydration energy. -

Channel Water (

): Located in interstitial voids. These are more labile and are the first to leave during thermal stress, leading to lattice collapse or transformation to the monohydrate.

Thermodynamic Stability & Phase Behavior[2][3][4][5][6]

Understanding the dehydration pathway is essential for processing (drying) and storage. The trihydrate is metastable under aggressive drying conditions.

Thermal Analysis Interpretation

-

TGA (Thermogravimetric Analysis): Expect a weight loss of ~16.5% (theoretical for 3

).-

Step 1 (40°C - 80°C): Loss of loosely bound channel water (approx. 2 moles).

-

Step 2 (80°C - 120°C): Loss of structural water (1 mole), transitioning to the anhydrous phase or collapsing to amorphous material depending on humidity.

-

-

DSC (Differential Scanning Calorimetry):

-

Endotherm 1 (~60-75°C): Dehydration onset. Broad peak indicates slow diffusion of water from the lattice.

-

Exotherm (~234°C): Decomposition of the organic backbone.

-

Phase Transformation Pathway

The following diagram illustrates the critical phase transitions governed by temperature and relative humidity (RH).

Figure 1: Phase transformation map for Zoledronic Acid hydrates. Note the risk of amorphization under rapid vacuum drying.

Experimental Protocol: Synthesis & Characterization

This protocol is designed to isolate the pure trihydrate form, avoiding contamination with the thermodynamically stable monohydrate.

Reagents

-

Crude Zoledronic Acid (Anhydrous or Monohydrate).[2]

-

Deionized Water (18.2 MΩ).

-

Ethanol (Antisolvent, optional but risky for trihydrate purity).

Crystallization Workflow (Self-Validating)

-

Dissolution: Suspend Zoledronic acid in water (ratio 1:30 w/v) and heat to 70-75°C .

-

Critical Control Point: Do NOT exceed 90°C. Temperatures >90°C favor the nucleation of the Monohydrate form.

-

-

Clarification: Filter the hot solution through a 0.22 µm nylon filter to remove heterogeneous nuclei.

-

Nucleation (Slow Cooling): Cool the filtrate to 5°C at a rate of 0.5°C/min .

-

Why? Rapid cooling traps solvent inclusions; slow cooling allows the complex H-bond network of the trihydrate to organize.

-

-

Isolation: Filter the crystals at 5°C.

-

Drying: Air dry at ambient temperature (20-25°C) and 40-60% RH.

-

Warning: Do not oven dry. Oven drying converts the trihydrate to the monohydrate.

-

Analytical Validation Workflow

Figure 2: Validation logic for confirming Zoledronic Acid Trihydrate purity.

Key Characterization Data (Reference Standards)

Use these values to validate your experimental results.

Powder X-Ray Diffraction (PXRD) Signature

The trihydrate is distinguished from the monohydrate by low-angle peaks.[3]

-

Diagnostic Trihydrate Peaks (

): 9.2, 10.4, 10.8, 16.4, 17.1.[4]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Monohydrate Interferences: If you see a strong peak at 12.1° or 12.8° , your sample is contaminated with Form I (Monohydrate).

FTIR Spectroscopy[8]

-

P=O Stretching: ~1150-1200 cm⁻¹.

-

Water Bands: Broad, intense bands at 3000-3600 cm⁻¹ (more complex splitting than monohydrate due to 3 distinct water environments).

References

-

US Patent 2010/0197931 A1 . Crystalline form of zoledronic acid, a process to obtain it and the pharmaceutical composition comprising it. (Provides specific unit cell parameters for the trihydrate form).

-

US Patent 2008/0255366 A1 . Crystalline Trihydrate of Zoledronic Acid. (Details the synthesis conditions <80°C and PXRD patterns).

-

Ruscica, R., et al. (2010) .[5] Solid-state forms of zoledronic acid: Polymorphism in hydrates. Journal of Pharmaceutical Sciences. (Comparative analysis of hydration states and thermal behavior).

-

Sridhar, B., & Ravikumar, K. (2011) .[6][7] Multiple hydrogen bonds in cytosinium zoledronate trihydrate. Acta Crystallographica Section C. (Elucidates the zwitterionic H-bond network mechanisms).

-

Mettler Toledo Thermal Analysis . Thermal Analysis of Zoledronic Acid Hydrate. UserCom 33. (TGA/DSC curves and decomposition data).

Sources

- 1. Zoledronic Acid | C5H10N2O7P2 | CID 68740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. US20080255366A1 - Crystalline Trihydrate of Zoledronic Acid - Google Patents [patents.google.com]

- 4. US20100197931A1 - Crystalline form of the zoledronic acid, a process to obtain it and the pharmaceutical composition comprising it - Google Patents [patents.google.com]

- 5. Solid-state forms of zoledronic acid: polymorphism in hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multiple hydrogen bonds in cytosinium zoledronate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Genesis and Development of Zoledronic Acid

The following technical guide details the discovery, mechanism, and development of Zoledronic Acid (CGP 42446).

Subject: CGP 42446 (Zoledronic Acid) Classification: Nitrogen-containing Bisphosphonate (N-BP) Origin: Ciba-Geigy (now Novartis)[1]

Executive Summary: The Third-Generation Leap

The development of zoledronic acid represented a paradigm shift in antiresorptive pharmacology. Unlike early bisphosphonates (e.g., etidronate, clodronate) which functioned primarily through physicochemical adsorption to hydroxyapatite and metabolic incorporation into non-hydrolyzable ATP analogs, zoledronic acid was rationally designed to target a specific enzymatic bottleneck: Farnesyl Pyrophosphate Synthase (FPPS) .

This guide deconstructs the structure-activity relationship (SAR) that identified the imidazole ring as a critical pharmacophore, the specific inhibition of the mevalonate pathway, and the preclinical assays used to validate its potency, which is approximately 10,000-fold higher than first-generation analogs.

Chemical Genesis & Structure-Activity Relationship (SAR)

The discovery of zoledronic acid was driven by the observation that adding a nitrogen atom to the R2 side chain of the bisphosphonate backbone dramatically increased antiresorptive potency.

The Pharmacophore Pivot

Early N-BPs (e.g., pamidronate, alendronate) utilized primary amino alkyl chains.[1] Researchers at Ciba-Geigy (Green, Müller, et al.) hypothesized that constraining the nitrogen within a heterocyclic ring would optimize the spatial orientation required for enzyme binding.[1]

-

Generation 1 (Non-Nitrogen): Etidronate.[1][2] P-C-P backbone.[1][3][4] Low potency.[1]

-

Generation 2 (Alkyl-Nitrogen): Pamidronate. Primary amine. Moderate potency.

-

Generation 3 (Heterocyclic-Nitrogen): Zoledronic acid.[1][5][6][7][8][9] Imidazole ring containing two nitrogen atoms.[1]

Critical SAR Finding: The distance between the geminal bisphosphonate group (bone hook) and the nitrogen atom (enzyme inhibitor) is crucial. The imidazole ring in zoledronic acid positions the nitrogen at the precise distance to interact with the Thr201 and Lys200 residues in the FPPS active site.

Data: Relative Antiresorptive Potency

Table 1: Comparative potency in TPTX Rat Model (Hypercalcemia)

| Compound | Class | Relative Potency (In Vivo) | FPPS IC50 (nM) |

| Etidronate | Non-Nitrogen | 1 | >10,000 |

| Clodronate | Non-Nitrogen | 10 | >10,000 |

| Pamidronate | Alkyl-Amine | 100 | 2,000 |

| Alendronate | Alkyl-Amine | 500-1,000 | 260 |

| Risedronate | Pyridinyl | 2,000-5,000 | 5.7 |

| Zoledronate | Imidazolyl | >10,000 | 4.1 |

Note: The correlation between FPPS inhibition (IC50) and in vivo antiresorptive potency is

, validating FPPS as the primary molecular target.

Mechanism of Action: Mevalonate Pathway Inhibition

Zoledronic acid acts as a transition state analog. Its high affinity for hydroxyapatite (

The Molecular Target: FPPS

Inside the cell, zoledronic acid inhibits Farnesyl Pyrophosphate Synthase (FPPS).[10][11][12][13] This enzyme catalyzes the condensation of Isopentenyl Pyrophosphate (IPP) with Geranyl Pyrophosphate (GPP) to form Farnesyl Pyrophosphate (FPP).[1]

Downstream Consequences:

-

Depletion of FPP and GGPP: These isoprenoid lipids are essential for the post-translational prenylation (lipid anchoring) of small GTPase signaling proteins (Ras, Rho, Rac).

-

GTPase Inactivation: Without prenylation, these proteins cannot anchor to the cell membrane and are functionally inactivated.[1]

-

Cytoskeletal Collapse: Rho/Rac are critical for organizing the actin ring (sealing zone) required for bone resorption.[1]

-

Apoptosis: The loss of survival signaling leads to osteoclast cell death.[1]

Figure 1: Mechanism of Action.[1] Zoledronic acid inhibits FPPS, preventing the synthesis of isoprenoids required for osteoclast survival.[11][12]

Preclinical Validation Protocols

To validate the efficacy of CGP 42446, researchers utilized two primary "self-validating" animal models. These protocols are designed to measure inhibition of bone resorption in different physiological contexts.[1]

Protocol A: The Schenk Assay (Growing Rat Model)

This assay measures the inhibition of physiological bone modeling (growth).[1] In rapidly growing rats, osteoclasts actively resorb the primary spongiosa to allow bone elongation.

Methodology:

-

Subjects: Young Wistar rats (60-80g).

-

Treatment: Subcutaneous (SC) injection of Zoledronic Acid (0.1 - 10 µg/kg) vs. Vehicle for 7 consecutive days.[1]

-

Endpoint 1 (Radiographic): Tibiae are excised and x-rayed.[1] Effective inhibition results in a dense band of calcified cartilage/bone in the metaphysis (the "bisphosphonate line") because the primary spongiosa is not resorbed.

-

Endpoint 2 (Quantitative): The metaphyseal bone calcium content is measured via atomic absorption spectroscopy.[1]

-

Validation: A dose-dependent increase in metaphyseal density compared to vehicle confirms antiresorptive activity.[1][14]

Protocol B: TPTX Rat Model (Retinoid-Induced Hypercalcemia)

This model mimics tumor-induced hypercalcemia.[1]

Methodology:

-

Preparation: Rats undergo thyroparathyroidectomy (TPTX) to remove endogenous calcitonin and PTH, making calcium levels strictly dependent on exogenous inputs.[1]

-

Induction: Hypercalcemia is induced via a retinoid (Ro 13-6298) or Vitamin D3 analog, stimulating massive osteoclastic resorption.[1]

-

Treatment: Single SC dose of Zoledronic Acid given simultaneously with the hypercalcemic agent.

-

Measurement: Serum calcium levels are monitored at 72 hours.

-

Success Criteria: Maintenance of normocalcemia (prevention of the spike) indicates potent inhibition of osteoclasts.[1]

Figure 2: Workflow for the Schenk Assay, the gold-standard preclinical screen for bisphosphonate potency.[1]

Chemical Synthesis & Manufacturing

The synthesis of zoledronic acid requires the phosphorylation of a carboxylic acid precursor. The industrial "one-pot" synthesis is favored for its efficiency and yield.[1]

Key Reaction: Transformation of (1H-imidazol-1-yl)acetic acid into the gem-bisphosphonate using a phosphorylating mixture.[1]

Step-by-Step Protocol (One-Pot Method):

-

Starting Material: 1-imidazolylacetic acid (or its tert-butyl ester).[1]

-

Solvent/Medium: Sulfolane or Methanesulfonic acid (MSA). MSA acts as both solvent and solubilizer.

-

Phosphorylation: Add Phosphorus Trichloride (

) and Phosphorous Acid ( -

Conditions: Heat to ~65-70°C for several hours. The reaction proceeds through an acid chloride intermediate which is then phosphonylated.[1]

-

Hydrolysis: The reaction mixture is quenched with water and refluxed to hydrolyze intermediates to the free acid.

-

Crystallization: The pH is adjusted (typically to pH 1.5 - 2.[1]0) to precipitate Zoledronic Acid Monohydrate.[1]

Figure 3: Industrial synthesis pathway converting imidazolylacetic acid to zoledronic acid.

References

-

Green, J. R., Müller, K., & Jaeggi, K. A. (1994).[1] Preclinical pharmacology of CGP 42'446, a new, potent, heterocyclic bisphosphonate compound. Journal of Bone and Mineral Research.[1][3][15]

-

Dunford, J. E., et al. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. Journal of Pharmacology and Experimental Therapeutics.

-

Russell, R. G. G. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships. Bone.

-

Widler, L., et al. (2002). Highly potent geminal bisphosphonates.[1] From pamidronate disodium (Aredia) to zoledronic acid (Zometa).[1] Journal of Medicinal Chemistry.

-

Nagy, P., et al. (2015).[1] A One-Pot and Efficient Synthesis of Zoledronic Acid Starting from Tert-butyl Imidazol-1-yl Acetate. ResearchGate.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20080254089A1 - Pharmaceutical products comprising bisphosphonates - Google Patents [patents.google.com]

- 6. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 7. Deciphering preferred solid-state conformations in nitrogen-containing bisphosphonates and their coordination compounds. A case study of discrete Cu(ii) complexes based on Cα-substituted analogues of zoledronic acid: crystal structures and solid-state characterization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. CZ301972B6 - Pharmaceutical compositions containing zoledronic acid for treating conditions of abnormally increased bone turnover - Google Patents [patents.google.com]

- 10. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]

- 11. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. droracle.ai [droracle.ai]

- 14. Preclinical pharmacology of CGP 42'446, a new, potent, heterocyclic bisphosphonate compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. perioiap.org [perioiap.org]

Technical Guide: Molecular Pharmacology and Mechanistic Action of Zoledronic Acid on Osteoclasts

Executive Summary

Zoledronic acid (ZA) represents the third generation of nitrogen-containing bisphosphonates (N-BPs). Unlike early non-nitrogen bisphosphonates (e.g., clodronate) that act as metabolic ATP analogs, ZA functions as a transition state analog inhibitor of the mevalonate pathway. Its primary molecular target is farnesyl pyrophosphate synthase (FPPS) .[1][2][3][4] Inhibition of FPPS prevents the post-translational prenylation of small GTPase signaling proteins (Rho, Rac, Cdc42, and Ras), leading to the collapse of the osteoclast cytoskeleton, loss of the ruffled border, and subsequent apoptosis. This guide details the molecular mechanism, cellular consequences, and validated experimental protocols for assessing ZA efficacy.

Part 1: Molecular Mechanism of Action[5][6]

The Mevalonate Pathway Blockade

The efficacy of ZA stems from its ability to inhibit the mevalonate pathway, a metabolic route critical for cholesterol synthesis and protein prenylation.[2][4]

-

Target Enzyme: Farnesyl Pyrophosphate Synthase (FPPS).[1][2][3][5][6]

-

Interaction: ZA binds to the dimethylallyl/geranyl pyrophosphate (DMAPP/GPP) binding pocket of FPPS. The nitrogen atoms in the ZA imidazole ring form hydrogen bonds with the conserved Thr201 and Lys200 residues in the enzyme's active site. This mimics the carbocation transition state, locking the enzyme in an inactive conformation.

-

Immediate Consequence: This inhibition halts the conversion of GPP to Farnesyl Pyrophosphate (FPP).

Inhibition of Protein Prenylation

The downstream catastrophe for the osteoclast is the depletion of FPP and Geranylgeranyl Pyrophosphate (GGPP).[3] These lipid isoprenoids are required for prenylation (farnesylation or geranylgeranylation)—the covalent attachment of lipid tails to the C-terminus of small GTPases.[7]

-

Rho/Rac/Cdc42: Require geranylgeranylation to anchor to the cell membrane. Without this anchor, they cannot regulate the actin cytoskeleton.

-

Ras: Requires farnesylation for signal transduction related to cell survival.

Visualization: The Mevalonate Blockade

The following diagram illustrates the specific intervention point of ZA within the pathway.[2]

Figure 1: Mechanism of Action. Zoledronic acid inhibits FPPS, preventing the synthesis of FPP and GGPP, leading to the accumulation of unprenylated GTPases and osteoclast apoptosis.[2][4]

Part 2: Cellular Consequences & Pharmacokinetics

Cytoskeletal Disruption

Osteoclasts require a specialized structure called the ruffled border to resorb bone. This structure is maintained by the actin cytoskeleton, regulated by Rho and Rac.

-

Mechanism: When Rho/Rac remain unprenylated (cytosolic), they cannot organize the F-actin ring.

-

Result: The ruffled border disappears, vesicular trafficking of acid/proteases stops, and resorption halts.

Comparative Potency and Affinity

ZA is distinguished by its high affinity for hydroxyapatite (bone mineral) and its potent inhibition of FPPS.

Table 1: Comparative Pharmacology of Bisphosphonates

| Compound | Generation | Target | Relative FPPS Inhibition Potency* | Hydroxyapatite Binding Affinity |

| Zoledronic Acid | 3rd (Nitrogen) | FPPS | 1.0 (Most Potent) | High |

| Risedronate | 3rd (Nitrogen) | FPPS | ~0.2 | Moderate |

| Alendronate | 2nd (Nitrogen) | FPPS | ~0.02 | Moderate |

| Clodronate | 1st (Non-N) | ATP Metabolism | N/A (Does not inhibit FPPS) | Low |

*Normalized to Zoledronic Acid (1.0). Based on enzymatic IC50 values (ZA IC50 ~3 nM). [1, 2]

Part 3: Experimental Validation Protocols

To validate the mechanism of action in a research setting, two key experiments are standard: detecting unprenylated proteins (molecular proof) and assessing resorption pits (functional proof).

Protocol A: Detection of Unprenylated Rap1A (Western Blot)

Rationale: Rap1A is a small GTPase that is geranylgeranylated. Inhibition of FPPS by ZA leads to the accumulation of unprenylated Rap1A. Because specific antibodies exist for the unprenylated form (or it can be distinguished by mobility shift), this is the gold-standard biomarker for N-BP activity in osteoclasts [3].

Workflow:

-

Cell Culture: Culture RAW 264.7 cells (osteoclast precursors) or primary bone marrow macrophages (BMMs).

-

Differentiation: Treat with RANKL (50 ng/mL) and M-CSF (30 ng/mL) for 4–5 days to generate multinucleated osteoclasts.

-

Treatment: Treat mature osteoclasts with Zoledronic Acid (0.1 µM – 10 µM) for 24 hours. Control: Vehicle (PBS).

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors. Crucial: Do not use harsh denaturants that might aggregate hydrophobic unprenylated proteins differently, though standard SDS boiling is required for the blot.

-

Separation: Load 20–30 µg protein on a 12% SDS-PAGE gel.

-

Blotting: Transfer to PVDF membrane.

-

Detection:

-

Primary Antibody: Use an antibody specifically raised against the unprenylated C-terminus of Rap1A (e.g., Santa Cruz sc-1482). Alternatively, use a total Rap1A antibody and look for the slower-migrating band (unprenylated form migrates slower than the lipid-modified form).

-

Loading Control: Beta-actin.

-

-

Result Interpretation: A distinct band appearing in the ZA-treated lanes (absent in control) confirms FPPS inhibition.

Protocol B: Resorption Pit Assay (Functional)

Rationale: To prove that the molecular inhibition translates to functional loss of bone-resorbing capability.

Workflow:

-

Substrate Preparation: Sterilize dentine slices or use commercially available hydroxyapatite-coated plates (e.g., Corning Osteo Assay).

-

Seeding: Seed osteoclasts onto the substrate.

-

Treatment: Apply ZA (dose-response curve: 1 nM to 1 µM) for 48 hours.

-

Cell Removal: This is the critical step. Cells must be removed to visualize the pits.

-

Incubate in 6% sodium hypochlorite (bleach) for 5 minutes.

-

Wash vigorously with water.

-

Sonicate briefly if debris remains.

-

-

Staining:

-

Dentine: Stain with 1% Toluidine Blue in 0.5% sodium borate for 1 minute.

-

Osteo Plates: No stain needed; visualize clear areas against the darker coating.

-

-

Quantification: Image using light microscopy. Calculate the Total Resorption Area using ImageJ software.

-

Result: ZA treatment should show a dose-dependent reduction in pit area, approaching zero at high concentrations.

Visualization: Experimental Logic

Figure 2: Experimental workflow for validating Zoledronic Acid efficacy via molecular (Rap1A) and functional (Resorption) assays.

References

-

Dunford, J. E., et al. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates.[1][8][9] Journal of Pharmacology and Experimental Therapeutics.

-

Nancollas, G. H., et al. (2006). The inhibition of farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates: Elucidating the role of active site threonine 201 and tyrosine 204 residues.[1] Bone.

-

Coxon, F. P., et al. (2000). Protein geranylgeranylation is required for osteoclast formation, function, and survival: inhibition by bisphosphonates and specific geranylgeranyltransferase inhibitors. Journal of Biological Chemistry.

-

Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone.

Sources

- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]

- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]

- 5. How zoledronic acid improves osteoporosis by acting on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

Zoledronic acid trihydrate molecular formula and weight

An In-Depth Technical Guide to Zoledronic Acid Trihydrate for Researchers and Drug Development Professionals

Introduction: A Potent Third-Generation Bisphosphonate

Zoledronic acid, a third-generation nitrogen-containing bisphosphonate, stands as a cornerstone in the management of various metabolic bone diseases.[1][2] Renowned for its high potency in inhibiting osteoclast-mediated bone resorption, it is a critical therapeutic agent for conditions such as osteoporosis, Paget's disease of bone, hypercalcemia of malignancy, and bone metastases associated with solid tumors.[1][3][4] This guide provides a comprehensive technical overview of zoledronic acid trihydrate, focusing on its fundamental molecular characteristics, mechanism of action, synthesis, and analytical quantification for professionals in research and drug development.

Core Molecular and Physicochemical Properties

The hydrated form, specifically zoledronic acid trihydrate, is a common state for this active pharmaceutical ingredient. Its fundamental properties are crucial for formulation, analysis, and understanding its biological activity.

Molecular Formula and Weight:

The anhydrous form of zoledronic acid has a molecular formula of C₅H₁₀N₂O₇P₂ and a molecular weight of 272.09 g/mol .[2][8][9]

| Property | Value | Source |

| IUPAC Name | (1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;trihydrate | PubChem[6] |

| CAS Number | 904894-54-8 | PubChem[6] |

| Parent CAS | 118072-93-8 (Anhydrous) | PubChem |

| Appearance | White crystalline solid | Santa Cruz Biotechnology |

| Solubility | Highly soluble in 0.1N sodium hydroxide, sparingly soluble in water and 0.1N HCl, and practically insoluble in organic solvents.[10] | Santa Cruz Biotechnology[10] |

| pH | Approximately 2.0 (0.7% aqueous solution) | Santa Cruz Biotechnology[10] |

Mechanism of Action: Inhibition of the Mevalonate Pathway

The principal pharmacological action of zoledronic acid is the potent inhibition of bone resorption.[11] This is achieved by targeting osteoclasts, the cells responsible for bone breakdown.

Causality of Action:

-

High Bone Affinity: Like all bisphosphonates, zoledronic acid has a high affinity for hydroxyapatite, the mineral component of bone.[12][13] This affinity causes it to localize and accumulate at sites of active bone remodeling.

-

Enzyme Inhibition: Once internalized by osteoclasts, zoledronic acid inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a critical step in the mevalonate pathway.[5][14]

-

Disruption of Cell Function: The inhibition of FPPS prevents the synthesis of essential isoprenoid lipids (farnesyl pyrophosphate and geranylgeranyl pyrophosphate). These lipids are necessary for the post-translational modification (prenylation) of small GTP-binding proteins (like Ras, Rho, and Rab).

-

Induction of Apoptosis: The disruption of GTPase function interferes with vital cellular processes in the osteoclast, including cytoskeletal arrangement and vesicular trafficking, ultimately leading to osteoclast apoptosis (programmed cell death).[11][13]

By reducing the number and function of osteoclasts, zoledronic acid significantly decreases the rate of bone resorption, helping to restore balance in bone metabolism.[12]

Chemical Synthesis: A Self-Validating Protocol

The synthesis of zoledronic acid typically involves the phosphonation of an imidazolyl acetic acid precursor. The choice of reagents and solvents is critical to ensure high yield and purity by preventing the formation of intractable, sticky precipitates.[15]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from methodologies described in the literature, which aim for efficiency and industrial scalability.[15][16]

-

Reaction Setup: In a clean, dry, nitrogen-purged reactor, charge a suitable solvent system, such as a mixture of diethyl carbonate and polyethylene glycol (PEG400).[15] This mixture provides good solubility for reactants while keeping the product in a stirrable suspension.

-

Phosphorous Acid Addition: Add phosphorous acid to the solvent system at approximately 40°C with stirring to form a white emulsion.

-

Precursor Addition: Add 2-(1H-imidazol-1-yl)acetic acid to the reaction mixture.

-

Phosphonating Agent: Slowly introduce a phosphonating agent, such as phosphorous trichloride (PCl₃) or phosphorus oxychloride (POCl₃), while maintaining the reaction temperature. This step is highly exothermic and requires careful control.

-

Reaction and Hydrolysis: The mixture is heated to drive the reaction to completion. Following the phosphonation, the reaction mass is carefully hydrolyzed, typically by boiling with concentrated hydrochloric acid.

-

Crystallization and Isolation: The product, zoledronic acid, is then precipitated. This can be achieved by cooling the solution and adjusting the pH, or by adding an anti-solvent like acetone.[3]

-

Purification: The crude product is collected by filtration and washed. It can be further purified by recrystallization from water to yield the desired hydrated form, such as the monohydrate or trihydrate, depending on the crystallization conditions.[3][17]

Analytical Characterization and Quantification

Accurate and precise quantification of zoledronic acid is essential for quality control and pharmacokinetic studies. Due to its polar nature and lack of a strong chromophore, its analysis can be challenging.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of zoledronic acid and its related substances.[18]

-

Objective: To separate and quantify zoledronic acid from impurities and degradation products.

-

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is used.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically employed.[19]

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., n-pentylamine or tetrabutylammonium hydrogen sulphate) at a controlled pH (e.g., 7.0) is used with an organic modifier like acetonitrile or methanol.[18][19] The ion-pairing agent is crucial as it forms a neutral complex with the anionic phosphonate groups, allowing for retention on the nonpolar C18 stationary phase.

-

Elution: A gradient or isocratic elution can be used. For instance, a gradient elution may be used to separate multiple related substances.[18]

-

Detection: Detection is often performed at a low UV wavelength, such as 215 nm.[19] Alternatively, an ELSD can be used, which does not require the analyte to have a chromophore.

-

Quantification: A calibration curve is generated using standards of known concentration. The concentration of zoledronic acid in a sample is determined by comparing its peak area to the calibration curve.

-

-

For High-Sensitivity Analysis: For quantifying low levels of zoledronic acid in biological matrices, more sensitive techniques like Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are required.[20][21] These methods often involve a derivatization step to improve chromatographic behavior and ionization efficiency, although direct analysis is also possible.[20][21]

Applications in Drug Development and Research

Zoledronic acid's potent antiresorptive properties make it a valuable tool in both clinical settings and preclinical research.

-

Oncology: It is widely used to manage hypercalcemia of malignancy and to reduce the risk of skeletal-related events (SREs) in patients with bone metastases from various cancers, including breast cancer, prostate cancer, and multiple myeloma.[4][22]

-

Osteoporosis: An annual intravenous infusion is approved for the treatment of postmenopausal osteoporosis, demonstrating a significant reduction in fracture risk.[1]

-

Research Tool: In the laboratory, zoledronic acid is used to study the biology of osteoclasts, the mechanisms of bone resorption, and the pathophysiology of bone diseases. Its direct anti-tumor effects are also an area of active investigation.[13]

Conclusion

Zoledronic acid trihydrate is a well-characterized, highly potent bisphosphonate with a defined molecular structure and a clear mechanism of action. Its synthesis and analysis, while requiring specific methodologies to manage its physicochemical properties, are well-established. For researchers and drug development professionals, a thorough understanding of these technical aspects—from its molecular weight of 326.14 g/mol to its inhibition of the mevalonate pathway—is fundamental to its effective application in creating and evaluating therapies for debilitating bone disorders.

References

-

Title: Zoledronic acid trihydrate | C5H16N2O10P2 | CID 11493575 | Source: PubChem | URL: [Link]

-

Title: ZOLEDRONIC ACID TRIHYDRATE | Source: FDA Global Substance Registration System (GSRS) | URL: [Link]

- Title: Process for making zoledronic acid | Source: Google Patents (EP2192126B1)

-

Title: What is Zoledronic Acid used for? | Source: Patsnap Synapse | URL: [Link]

-

Title: Zoledronic Acid | Source: The Merck Index Online | URL: [Link]

-

Title: Zoledronic acid | Source: Wikipedia | URL: [Link]

- Title: Crystalline trihydrate of zoledronic acid | Source: Google Patents (WO2007032808A1)

-

Title: Zoledronate | Source: StatPearls - NCBI Bookshelf | URL: [Link]

-

Title: Zoledronic Acid | C5H10N2O7P2 | CID 68740 | Source: PubChem | URL: [Link]

-

Title: Determination of Zoledronic Acid and Its Related Substances by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Source: Journal of Chromatographic Science, Oxford Academic | URL: [Link]

-

Title: Solid-State Forms of Zoledronic Acid: Polymorphism in Hydrates | Source: ResearchGate | URL: [Link]

-

Title: A One-Pot and Efficient Synthesis of Zoledronic Acid Starting from Tert-butyl Imidazol-1-yl Acetate | Source: ResearchGate | URL: [Link]

-

Title: Quantitation of Zoledronic Acid in Murine Bone by Liquid Chromatography Coupled with Tandem Mass Spectrometry | Source: PMC - NIH | URL: [Link]

-

Title: What is the mechanism of Zoledronic Acid? | Source: Patsnap Synapse | URL: [Link]

-

Title: Sensitive and Rapid RP-HPLC Quantification of Zoledronic Acid in a Hydroxyapatite-based Nanoparticles | Source: Indian Journal of Pharmaceutical Sciences | URL: [Link]

-

Title: Zoledronic Acid - Zometa® | Source: GlobalRPH | URL: [Link]

- Title: Preparation method of zoledronic acid monohydrate and anhydrate crystal forms | Source: Google Patents (CN110551152A)

-

Title: Development of clinical utility of zoledronic acid and patient considerations in the treatment of osteoporosis | Source: Patient Preference and Adherence - NIH | URL: [Link]

-

Title: Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation | Source: Molecules - MDPI | URL: [Link]

- Title: Zoledronic acid composition for injection and preparation method thereof | Source: Google Patents (CN102000035A)

-

Title: Zoledronic acid: a review of its use in patients with advanced cancer | Source: Drugs - PubMed | URL: [Link]

Sources

- 1. Zoledronate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Zoledronic Acid | C5H10N2O7P2 | CID 68740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2007032808A1 - Crystalline trihydrate of zoledronic acid - Google Patents [patents.google.com]

- 4. Development of clinical utility of zoledronic acid and patient considerations in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zoledronic acid trihydrate | CymitQuimica [cymitquimica.com]

- 6. Zoledronic acid trihydrate | C5H16N2O10P2 | CID 11493575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Zoledronic Acid [drugfuture.com]

- 9. Zoledronic acid - Wikipedia [en.wikipedia.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. globalrph.com [globalrph.com]

- 12. What is Zoledronic Acid used for? [synapse.patsnap.com]

- 13. caymanchem.com [caymanchem.com]

- 14. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]

- 15. EP2192126B1 - Process for making zoledronic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. CN110551152A - Preparation method of zoledronic acid monohydrate and anhydrate crystal forms - Google Patents [patents.google.com]

- 18. academic.oup.com [academic.oup.com]

- 19. ijpsonline.com [ijpsonline.com]

- 20. Quantitation of Zoledronic Acid in Murine Bone by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Zoledronic acid: a review of its use in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Stability and Solubility of Zoledronic Acid Trihydrate

This guide provides a technical analysis of Zoledronic Acid Trihydrate, focusing on its physicochemical stability, solubility behavior, and analytical characterization.

Executive Summary

Zoledronic acid (bisphosphonate) is a critical therapeutic agent for skeletal disorders, characterized by its high affinity for hydroxyapatite. In its solid state, the trihydrate form (

However, its zwitterionic nature and specific hydration kinetics present unique challenges in formulation and analysis. This guide details the solubility limits, pH-dependent ionization, and dehydration kinetics required to ensure the integrity of the drug substance during development.

Physicochemical Architecture

Crystal Structure and Hydration

Zoledronic acid trihydrate crystallizes in the triclinic space group P1 (or

-

Zwitterionic Character: In the solid state and solution, the molecule exists as a zwitterion. The nitrogen on the imidazole ring is protonated, and the phosphonic acid groups carry negative charges.

-

Hydration State: The three water molecules are not merely surface adsorbed; they are structural. Removal of these waters requires significant energy input, differentiating the trihydrate from hygroscopic surface moisture.

Ionization Profile (pKa)

Understanding the pKa values is prerequisites for predicting solubility. Zoledronic acid is a polyprotic acid with five dissociation constants:

This multi-step ionization creates a complex solubility profile where the molecule is least soluble at its isoelectric point (approx. pH 2.0 - 3.0).

Figure 1: Stepwise ionization pathway of Zoledronic Acid. The neutral zwitterion (H4L) represents the region of minimum solubility.

Solubility Profile

Solvent Compatibility

Zoledronic acid trihydrate exhibits a classic "like dissolves like" behavior for highly polar, ionic compounds. It is virtually insoluble in organic solvents, which dictates that all processing (granulation, coating) must rely on aqueous systems or specialized pH-adjusted hydro-alcoholic mixtures.

Table 1: Solubility Screening Data (at 25°C)

| Solvent Medium | Solubility Classification | Approx.[2][3] Concentration | Comment |

| 0.1N NaOH | Freely Soluble | > 100 mg/mL | Forms highly soluble Sodium Zoledronate salts. |

| Water (pH ~2.0) | Slightly Soluble | ~4.17 mg/mL | Near isoelectric point; solubility is minimal. |

| 0.1N HCl | Sparingly Soluble | < 10 mg/mL | Protonation suppresses solubility compared to base. |

| Methanol | Practically Insoluble | < 0.1 mg/mL | Poor solvent for zwitterions. |

| Ethanol | Practically Insoluble | < 0.1 mg/mL | Often used as an anti-solvent for crystallization. |

| Acetone | Insoluble | N/A | Used to wash filter cakes to remove surface water. |

The pH-Solubility Relationship

The solubility is pH-dependent.

-

pH < 2: Solubility increases slightly due to the formation of the cationic species (

). -

pH 2 - 3: Minimum solubility (Zwitterionic region).

-

pH > 6: Solubility increases dramatically as the molecule sheds protons to become di- and tri-anionic (

), which are highly hydrated and stable in water.

Formulation Insight: To formulate a high-concentration liquid parenteral, the pH must be adjusted to > 6.0 (typically buffered with citrate) to ensure the drug remains in solution.

Stability Assessment

Thermal Stability & Dehydration

The trihydrate is stable at ambient humidity and temperature. However, thermal stress induces stepwise dehydration.

-

Phase I (Ambient - 40°C): Loss of surface/adsorbed water. Crystal lattice remains intact.

-

Phase II (60°C - 120°C): Loss of lattice water (Dehydration). The trihydrate converts to the anhydrous form.[4][5] This process is endothermic.

-

Phase III (> 200°C): Melting with decomposition.

Critical Process Parameter: Drying temperatures during manufacturing must be carefully controlled. If the target is the trihydrate, drying should generally not exceed 50°C to prevent partial dehydration, which can lead to polymorphic instability.

Chemical Stability (Degradation)

The P-C-P (geminal bisphosphonate) bond is chemically robust and resistant to hydrolysis, unlike P-O-P bonds found in pyrophosphates.

-

Hydrolysis: Stable in acidic and basic aqueous solutions.

-

Oxidation: Generally stable, though stress testing with high peroxide concentrations can induce degradation.

-

Photostability: The molecule is not significantly light-sensitive.

Figure 2: Stability lifecycle showing the reversible dehydration pathway and resistance to chemical degradation.

Analytical Methodologies

To quantify Zoledronic acid and its impurities, standard Reverse Phase (RP) HPLC is insufficient due to the molecule's high polarity (it elutes in the void volume). Ion-Pair Chromatography or Anion Exchange is required.

Validated HPLC Protocol (Ion-Pair Method)

This protocol ensures retention and separation of the main peak from the void volume.

-

Column: C18 (e.g., Phenomenex Luna or Waters Symmetry), 250 x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Buffer: 8 mM

+ 2 mM -

Adjust pH to 3.0 with dilute phosphoric acid.

-

Mixture: Buffer : Methanol (90:10 v/v) or (70:30 v/v) depending on column strength.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 215 nm (Zoledronic acid has weak UV absorption; high sensitivity requires low wavelength).

-

Temperature: 40°C (Improves peak shape).

Impurity Profiling

Common impurities monitored during stability testing include:

| Impurity Name | Structure/Origin | Limit (Typical) |

| Impurity A (EP) | 2-(1H-imidazol-1-yl)acetic acid | NMT 0.15% |

| Impurity B | Imidazole (Starting material) | NMT 0.15% |

| Phosphate/Phosphite | Inorganic degradation products | NMT 0.5% |

Self-Validating Step: System suitability must show a tailing factor < 1.5. Due to metal chelation, peak tailing is a common issue. Passivating the LC system with a high concentration of sample or using a "metal-free" PEEK flow path is often recommended if tailing persists.

References

-

European Pharmacopoeia (Ph.[6][7] Eur.) . Zoledronic Acid Monohydrate Monograph. Council of Europe.

-

Conte, E., et al. (2022). "Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis". Molecules, 27(11).

-

Khajuria, D.K., et al. (2017). "Sensitive and Rapid RP-HPLC Quantification of Zoledronic Acid in Hydroxyapatite-based Nanoparticles". Indian Journal of Pharmaceutical Sciences.

-

PubChem . Zoledronic Acid Compound Summary. National Library of Medicine.

-

Sridhar, B., et al. (2011). "Multiple hydrogen bonds in cytosinium zoledronate trihydrate". Acta Crystallographica Section C.

Sources

- 1. Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. WO2004075860A2 - Process for purification of zoledronic acid - Google Patents [patents.google.com]

- 4. US20100197931A1 - Crystalline form of the zoledronic acid, a process to obtain it and the pharmaceutical composition comprising it - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 唑来膦酸杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

Zoledronic acid trihydrate CAS number and chemical identifiers

Executive Summary

Zoledronic acid (Zoledronate) represents the third generation of nitrogen-containing bisphosphonates, distinguished by an imidazole ring side chain that confers the highest potency among its class for inhibiting farnesyl pyrophosphate synthase (FPPS).

While the monohydrate form is the standard pharmacopoeial API (Active Pharmaceutical Ingredient) found in commercial formulations like Zometa® or Reclast®, the trihydrate form (CAS 904894-54-8) is a distinct crystalline entity often encountered during specific crystallization steps or patent-specific solid-state engineering. This guide provides a rigorous technical breakdown of the trihydrate’s identifiers, its mechanistic action, and the specific ion-pair chromatography required for its analysis.

Chemical Identifiers & Solid-State Profile

The distinction between the hydrate forms is critical for regulatory filing and intellectual property analysis. The trihydrate contains three water molecules per drug molecule in the crystal lattice, affecting its molecular weight and thermal behavior compared to the standard monohydrate.

Table 1: Comparative Chemical Identifiers

| Feature | Zoledronic Acid Trihydrate | Zoledronic Acid Monohydrate (Standard) | Zoledronic Acid Anhydrous |

| CAS Number | 904894-54-8 | 165800-06-6 | 118072-93-8 |

| UNII Code | Y1X5LD5UCA | 6XC1PAD3KF | 70HZ18PH24 |

| PubChem CID | 11493575 | 121586 | 68740 |

| Formula | |||

| Mol.[1][2][3][4][5][6][7][8] Weight | 326.14 g/mol | 290.10 g/mol | 272.09 g/mol |

| IUPAC Name | (1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid; trihydrate | ||

| Appearance | White crystalline powder | White crystalline powder | White powder |

| Solubility | Sparingly soluble in water; Soluble in 0.1N NaOH (forms sodium salt) |

Scientist's Note: In a laboratory setting, if you are weighing the Trihydrate to prepare a standard solution based on Anhydrous potency, you must apply a conversion factor of 1.199 (326.14 / 272.09). Failure to correct for the hydration shell is a common source of assay error.

Mechanism of Action: The Mevalonate Pathway[10][11][12]

Zoledronic acid acts by inhibiting the mevalonate pathway, specifically targeting the enzyme Farnesyl Pyrophosphate Synthase (FPPS) .[9][10][11] Unlike earlier non-nitrogen bisphosphonates (which form cytotoxic ATP analogs), Zoledronic acid prevents the post-translational prenylation of small GTPase proteins (Ras, Rho, Rac).

Causality Chain:

-

Binding: The P-C-P backbone binds to hydroxyapatite in bone.

-

Uptake: Osteoclasts ingest the drug during bone resorption.

-

Inhibition: Zoledronic acid occupies the GPP/DMAPP binding site of FPPS.

-

Consequence: Depletion of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP).

-

Outcome: GTPases cannot anchor to the cell membrane (loss of prenylation), leading to cytoskeletal disruption and osteoclast apoptosis.

Figure 1: Mevalonate Pathway Inhibition

Caption: Zoledronic acid blocks FPPS, preventing the synthesis of FPP/GGPP required for GTPase prenylation and osteoclast survival.

Analytical Protocol: Ion-Pair HPLC

Zoledronic acid is highly polar and hydrophilic (two phosphonic acid groups), making it impossible to retain on standard C18 columns using conventional reverse-phase gradients. It elutes in the void volume.

The Solution: Ion-Pair Chromatography To analyze Zoledronic acid (regardless of hydrate form), you must use an ion-pairing agent like Tetrabutylammonium Hydrogen Sulfate (TBAHS) . The TBA+ cation pairs with the anionic bisphosphonate, creating a neutral complex that can interact with the hydrophobic C18 stationary phase.

Validated Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., Agilent Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Buffer : Methanol (90:10 v/v) |

| Buffer Composition | 8 mM |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm (Zoledronic acid has weak UV absorbance; high purity reagents are essential to reduce background noise) |

| Injection Vol | 20 µL |

| Column Temp | 30°C |

| Retention Time | ~7–9 minutes (highly dependent on TBAHS concentration) |

Figure 2: Ion-Pair HPLC Workflow

Caption: The ion-pairing agent (TBAHS) masks the charge of Zoledronic acid, allowing retention on a standard C18 column.

Handling and Stability

-

Hygroscopicity: The trihydrate is thermodynamically stable under high humidity but may dehydrate to the monohydrate or anhydrous form if heated >60°C or stored in desiccated conditions.

-

Glassware: Bisphosphonates can chelate metal ions from low-quality glass. Use Class A borosilicate or plastic labware for trace analysis.

-

Safety: Zoledronic acid is a potent bioactive. Handle with gloved hands and dust masks to prevent inhalation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11493575, Zoledronic acid trihydrate. Retrieved February 18, 2026 from [Link]

-

U.S. Food and Drug Administration (FDA). Substance Registration System: Zoledronic Acid Trihydrate (UNII: Y1X5LD5UCA).[2] Retrieved February 18, 2026 from [Link]

-

Rao, B. M., et al. (2005). A validated stability indicating ion-pair RP-LC method for zoledronic acid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

DrugBank Online. Zoledronic Acid: Pharmacology and Mechanism. Retrieved February 18, 2026 from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Zoledronic acid trihydrate | C5H16N2O10P2 | CID 11493575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Zoledronic acid monohydrate | C5H12N2O8P2 | CID 121586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A validated stability indicating ion-pair RP-LC method for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zoledronate calcium-phosphate | C5H10Ca3N2O15P4 | CID 131732544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. Zoledronic Acid Hydrate - LKT Labs [lktlabs.com]

- 9. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]

- 10. Frontiers | How zoledronic acid improves osteoporosis by acting on osteoclasts [frontiersin.org]

- 11. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Preclinical Evaluation of Zoledronic Acid's Anti-Tumor Effects

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the preclinical evaluation of the anti-tumor effects of Zoledronic acid (ZA). It moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind experimental choices, ensuring a robust and scientifically sound evaluation.

Introduction: Beyond Bone-Targeting

Zoledronic acid, a potent nitrogen-containing bisphosphonate, is clinically established for the management of skeletal-related events in cancer patients.[1][2] Its high affinity for bone mineral and potent inhibition of osteoclast-mediated bone resorption form the cornerstone of its therapeutic use.[2][3] However, a growing body of preclinical and clinical evidence reveals that Zoledronic acid possesses direct and indirect anti-tumor activities, independent of its effects on bone metabolism.[1][4] These multifaceted anti-neoplastic properties warrant a thorough and well-designed preclinical investigation to fully elucidate its therapeutic potential. This guide will provide the scientific rationale and detailed methodologies for a comprehensive preclinical assessment of Zoledronic acid's anti-tumor efficacy.

Part 1: Understanding the Core Mechanism of Action

A fundamental aspect of any preclinical evaluation is a solid understanding of the drug's mechanism of action. For Zoledronic acid, the primary molecular target is the mevalonate pathway , a critical metabolic cascade for the synthesis of cholesterol and isoprenoid precursors.[2][5]

Zoledronic acid specifically inhibits farnesyl pyrophosphate synthase (FPPS) , a key enzyme in this pathway.[1][5] This inhibition leads to a depletion of downstream isoprenoids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[6][7] The disruption of this process has profound effects on cancer cells.

Signaling Pathway: Mevalonate Pathway Inhibition by Zoledronic Acid

Caption: Inhibition of FPPS by Zoledronic acid disrupts protein prenylation.

The consequences of FPPS inhibition and subsequent disruption of protein prenylation include:

-

Induction of Apoptosis: The lack of proper prenylation of small GTPases can trigger programmed cell death.[6][8]

-

Inhibition of Cell Proliferation and Survival: Disruption of Ras and other signaling pathways impairs cell cycle progression.[1][9]

-

Disruption of the Cytoskeleton, Adhesion, and Migration: Impaired Rho and Rac function leads to a disorganized cytoskeleton, reducing the ability of cancer cells to adhere to the extracellular matrix and migrate.[1][10]

Part 2: In Vitro Evaluation of Anti-Tumor Effects

A tiered approach to in vitro testing is crucial for a comprehensive preclinical evaluation. This begins with assessing the direct cytotoxic and cytostatic effects of Zoledronic acid on cancer cell lines, followed by more complex assays to investigate specific mechanisms.

Cell Viability and Proliferation Assays

The initial step is to determine the dose-dependent effect of Zoledronic acid on the viability and proliferation of a panel of relevant cancer cell lines.

Experimental Protocol: MTS Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11][12]

-

Treatment: Treat the cells with a serial dilution of Zoledronic acid (e.g., 1 µM to 100 µM) for various time points (e.g., 24, 48, and 72 hours).[9] Include a vehicle-treated control group.

-

MTS Reagent Addition: Following the incubation period, add 20 µL of MTS reagent to each well.[11][13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[11][13]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.[14]

Data Presentation: Zoledronic Acid IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 72h |

| MDA-MB-231 | Breast Cancer | ~50-100 |

| PC-3 | Prostate Cancer | ~25-50 |

| MKN-45 | Gastric Cancer | ~50 |

| OVCAR-5 | Ovarian Cancer | Not specified |

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Apoptosis Assays

To confirm that the observed decrease in cell viability is due to programmed cell death, it is essential to perform apoptosis assays.

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Plating and Treatment: Plate and treat cells with Zoledronic acid as described for the MTS assay.

-

Reagent Addition: After the desired treatment duration, add a commercially available Caspase-Glo® 3/7 reagent to each well.[15] This reagent contains a luminogenic substrate for caspase-3 and -7.[15][16]

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.[17]

-